molecular formula C18H16N4O7S B11992845 methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

Cat. No.: B11992845
M. Wt: 432.4 g/mol
InChI Key: RJRPTFKTFRVYSG-UHFFFAOYSA-N
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Description

METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is a complex organic compound with the molecular formula C18H16N4O7S and a molecular weight of 432.415 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a sulfonyl group, and a carbamate ester. It is of interest in various fields of scientific research due to its potential biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The sulfonyl and carbamate groups may also contribute to its overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({2-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O7S

Molecular Weight

432.4 g/mol

IUPAC Name

methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C18H16N4O7S/c1-29-18(26)19-10-6-8-11(9-7-10)30(27,28)22-21-17(25)14-15(23)12-4-2-3-5-13(12)20-16(14)24/h2-9,22H,1H3,(H,19,26)(H,21,25)(H2,20,23,24)

InChI Key

RJRPTFKTFRVYSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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